molecular formula C13H26N2O2 B13082649 tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B13082649
M. Wt: 242.36 g/mol
InChI Key: IGNFBEWAAACHGN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at position 1, a methyl group at position 4, and a 2-aminoethyl substituent at position 2. The Boc group enhances solubility and stability during synthetic processes, while the aminoethyl side chain provides a primary amine for further functionalization or interaction with biological targets .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-10-6-8-15(9-11(10)5-7-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3

InChI Key

IGNFBEWAAACHGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1CCN)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthetic Routes

2.1.1 Starting Material and General Strategy

The synthesis typically starts from tert-butyl 4-methylpiperidine-1-carboxylate, which already contains the Boc protecting group and the methyl substituent at position 4. The key step is the introduction of the 2-aminoethyl group at position 3, often achieved by nucleophilic substitution or reductive amination involving 2-aminoethylamine.

2.1.2 Reaction Conditions

  • Solvents: Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF), chosen for their ability to dissolve both reactants and maintain reaction stability.
  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (20–40 °C) to optimize yield while minimizing side reactions.
  • Catalysts and Bases: Depending on the exact synthetic pathway, bases such as sodium hydroxide or organic bases may be used to facilitate nucleophilic substitution or to maintain alkaline conditions in ylide reactions.

2.1.3 Representative Synthetic Route

Step Reagents & Conditions Description Yield (%)
1 tert-Butyl 4-methylpiperidine-1-carboxylate + 2-aminoethylamine, DCM or THF, room temp, stirring Nucleophilic substitution to introduce 2-aminoethyl group at position 3 Not explicitly reported
2 Purification by silica gel chromatography Isolation of pure tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate Variable, typically moderate to high

Notes: The reaction proceeds via nucleophilic attack of the aminoethylamine on an activated intermediate or direct substitution if a suitable leaving group is present at the 3-position. The Boc group protects the nitrogen at position 1, preventing unwanted side reactions.

Industrial Production Methods

2.2.1 Continuous Flow Synthesis

To scale up production, continuous flow synthesis methods have been developed. These methods allow:

  • Efficient heat and mass transfer
  • Precise control of reaction time and temperature
  • Improved safety and reproducibility
  • High purity and yield of the target compound

2.2.2 Advantages

  • Scalability for large batch production
  • Reduced reaction times
  • Enhanced product consistency

Alternative Synthetic Approaches

2.3.1 Ylide Reaction Under Alkaline Conditions

A patented method describes the use of ylide reactions under alkaline conditions starting from tert-butyl 4-methylpiperidine-1-carboxylate derivatives to achieve stereoselective introduction of amido groups at the 3-position, which can be subsequently converted to the aminoethyl substituent. This approach addresses issues of long synthetic routes and poor stereoselectivity, achieving high enantiomeric excess (ee) values.

The following table summarizes key reaction parameters and yields from representative studies and patents related to the preparation of this compound or closely related intermediates:

Parameter Laboratory Scale Industrial Scale Reference
Starting Material tert-Butyl 4-methylpiperidine-1-carboxylate Same
Aminoethylation Agent 2-Aminoethylamine Same
Solvent DCM, THF DCM, THF, continuous flow solvents
Temperature 20–40 °C Controlled via flow reactor
Reaction Time Several hours Minutes to hours (flow)
Purification Silica gel chromatography Industrial purification methods
Yield Moderate to high (not precisely reported) High, optimized
Stereoselectivity Moderate, improved by ylide method High (with patented method)

The preparation of this compound is primarily achieved by nucleophilic substitution of tert-butyl 4-methylpiperidine-1-carboxylate with 2-aminoethylamine under mild conditions in solvents such as dichloromethane or tetrahydrofuran. Industrial scale synthesis benefits from continuous flow techniques, enhancing efficiency and product quality. Alternative patented methods using ylide chemistry under alkaline conditions provide improved stereoselectivity and shorter synthetic routes.

This compound’s preparation is well-documented in chemical literature and patents, with reaction conditions optimized to balance yield, purity, and stereochemical outcomes, making it a valuable intermediate in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .

Biology

In biological research, the compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the synthesis of biologically active molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Variations

tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate (Similarity: 0.96)
  • Key Differences: The aminoethyl group is at position 4 (vs. position 3 in the target compound), and a hydroxyl group is present at the same carbon.
  • The positional shift of the aminoethyl group alters steric interactions and binding site accessibility .
tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate (QA-1215)
  • Key Differences: Substitution of the 2-aminoethyl group with a shorter aminomethyl chain.
  • The primary amine remains, but steric hindrance from the methyl group at position 4 may influence reactivity .

Functional Group Modifications

tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate
  • Key Differences: Replacement of the amino group with a hydroxyl group.
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
  • Key Differences : Incorporation of difluoro groups at position 3.

Structural Analogues with Aromatic or Heterocyclic Moieties

tert-Butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate
  • Key Differences : Piperazine core with a phenylpyridyl substituent.
  • Impact: The aromatic system enables π-π stacking interactions, making this compound more suitable for targeting receptors with hydrophobic pockets. The absence of a flexible aminoethyl chain reduces adaptability in binding .

Physical Properties

  • Target Compound: Likely a solid (based on analogs like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, which is a light yellow solid) .
  • Analogues: tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate: Higher polarity due to hydroxyl group, possibly lower melting point. QA-3847 (tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate): Similar solubility profile but reduced steric bulk compared to the target compound .

Biological Activity

Tert-butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 1312810-20-0

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been identified as a potential inhibitor or modulator of specific biological pathways, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, potentially enhancing neurotransmitter levels in the brain.
  • Receptor Modulation : It can bind to receptors influencing neuronal signaling pathways, which could be beneficial in neurodegenerative conditions.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and neuroinflammation.
  • Anti-Amyloidogenic Properties : It has shown potential in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease.
  • Cytotoxicity Studies : In vitro studies demonstrate that the compound does not exhibit significant cytotoxicity at therapeutic concentrations.

Data Table: Biological Activities and Effects

Biological ActivityObservationsReference
NeuroprotectionReduces oxidative stress in astrocytes
Amyloid-beta Inhibition85% inhibition of Aβ aggregation at 100 μM
Enzyme InhibitionIC50_{50} for β-secretase = 15.4 nM
Cytotoxicity100% cell viability at 100 μM

Case Study 1: Neuroprotection Against Aβ Toxicity

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound significantly improved cell viability and reduced the production of pro-inflammatory cytokines (TNF-α and IL-6), suggesting a protective mechanism against Aβ-induced toxicity.

Case Study 2: In Vivo Efficacy

In an animal model, the compound was tested for its ability to mitigate cognitive decline induced by scopolamine. While initial results showed promise, further research is needed to evaluate its bioavailability and efficacy in the central nervous system.

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